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tud protein, Drosophila - 144198-56-1

tud protein, Drosophila

Catalog Number: EVT-1521189
CAS Number: 144198-56-1
Molecular Formula: C12H7Br3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of the tudor protein involves transcription from the tud gene followed by translation into protein. During oogenesis, tud mRNA accumulates in the oocyte precursor cells and becomes localized to the posterior half of the developing oocyte .

Technical Details

To study the functionality and localization of the tudor protein, researchers have utilized techniques such as:

  • Transgenic lines: These lines express various fragments of the tudor protein fused to green fluorescent protein (GFP) to visualize localization within ovarian tissues.
  • Western blot analysis: This technique is employed to confirm the presence and quantity of synthesized fusion proteins in transgenic females .
Molecular Structure Analysis

The molecular structure of the tudor protein is notable for its Tudor domains, which are conserved structural motifs involved in protein-protein interactions. The tudor protein contains eight Tudor domains and two divergent Tudor-like domains .

Data

  • Molecular Mass: Approximately 285 kDa.
  • Amino Acid Length: 2,515 residues.
  • Structural Features: The Tudor domains can fold into either a single barrel-like structure or form intertwined structures with other Tudor domains, facilitating their interaction with methylated arginine or lysine residues .
Chemical Reactions Analysis

The tudor protein participates in several biochemical interactions critical for its function:

  • It binds to methylated substrates through its Tudor domains, which is essential for its role in germline specification and embryonic development .
  • The interaction with components of the methylosome, such as Capsuléen methyltransferase and Vls, highlights its involvement in post-translational modifications that regulate gene expression .

Technical Details

Experimental setups often involve mutational analyses to observe changes in localization and function when specific amino acids within the Tudor domains are altered.

Mechanism of Action

The mechanism of action for the tudor protein primarily revolves around its role in germline development:

  • The protein localizes to polar granules within the oocyte and subsequently to pole cells during embryogenesis. This localization is crucial for establishing germline identity and ensuring proper cell division during early embryonic development .
  • It acts by interacting with other proteins involved in RNA regulation and chromatin modification, thereby influencing gene expression patterns necessary for normal development .

Data

Research indicates that mutations in the tud gene lead to defects in both germ cell formation and abdominal segmentation, underscoring its dual functional roles during development .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The tudor protein is soluble under physiological conditions but may aggregate under certain experimental conditions.
  • Stability: The stability of the tudor protein can be influenced by post-translational modifications such as methylation.

Chemical Properties

  • Interactions: The tudor protein exhibits specific binding affinities for methylated arginine and lysine residues due to its structural composition.
  • Enzymatic Activity: Although it does not possess intrinsic enzymatic activity, it functions as a scaffold facilitating interactions between other proteins involved in RNA processing.
Applications

The tudor protein has significant implications in scientific research:

  • Developmental Biology: Understanding its role provides insights into germline specification mechanisms.
  • Genetic Studies: Mutations in tud offer a model for studying genetic control during early development.
  • Disease Models: Given its involvement in RNA regulation, tudor proteins may serve as targets for understanding diseases linked to RNA processing dysfunctions.
Molecular Characterization of the *tud* Gene and Protein

Genomic Organization and Transcriptional Regulation

The tudor (tud) gene resides on chromosome 2R (cytological position 41F) in Drosophila melanogaster and encodes a single ~8.0 kb mRNA transcribed exclusively from the maternal genome during oogenesis [1] [9]. This transcript exhibits dynamic spatiotemporal regulation: it accumulates in the oocyte precursor cells within germarial cysts, localizes to the posterior pole of the oocyte during stages 4–7 of oogenesis, and degrades after egg deposition [1] [9]. Mutational analyses reveal that tud is a member of the posterior-group genes, with null alleles (e.g., tud1, tud3) abolishing both germ cell formation and abdominal segmentation. Hypomorphic alleles (e.g., tud4) permit partial germ cell development but disrupt polar granule morphology [9]. Transcript localization and stability depend on interactions with other germ plasm components like oskar (osk) and vasa (vas) [9].

Table 1: Genomic and Transcriptional Features of the tud Gene

FeatureSpecificationFunctional Impact
Chromosomal Location2R (41F)Mutants map to this locus
Transcript Size~8.0 kbEncodes a 285 kDa protein
Expression OnsetEarly oogenesisPresent in germarial cyst oocyte precursors
Localization PeakPosterior oocyte (Stages 4–7)Precedes germ plasm assembly
Maternal InheritanceRequiredEmbryos lack tud if maternally mutant

Structural Analysis of the tud Protein: Domains and Motifs

The Tudor protein is a 285 kDa polypeptide characterized by 11 tandem Tudor domains, each comprising ~60 amino acids folded into a five-stranded β-barrel structure [2] [4] [9]. Key structural motifs include:

  • Aromatic-Binding Cages: Formed by 4–5 conserved aromatic residues (e.g., phenylalanine, tyrosine) within each Tudor domain. These cages recognize methylated arginine/lysine residues via cation-π interactions [2] [5].
  • Extended Tudor Domains: Present in Group 4 Tudor proteins like Tud, these feature flanking sequences that enhance binding specificity for methylated PIWI family proteins (e.g., Aubergine) in germ granules [4].
  • Intrinsic Disorder Regions: Link Tudor domains, conferring flexibility for multivalent interactions with germ plasm components like Vasa and mitochondrial RNAs [9] [10].

Structural studies show Tud’s Tudor domains belong to the "methyl-RG/RA box of PIWI proteins" (Group 4) classification, specialized for binding symmetrically dimethylated arginines (sDMAs) in piRNA pathway effectors [4]. Loss of aromatic residues disrupts germ plasm recruitment, confirming the domains’ functional necessity [9].

Table 2: Tudor Domain Classification and Functional Features

Tudor TypeLigand SpecificityStructural FeaturesBiological Role in Drosophila
Histone-BindingH3K4me3/H4K20me2Single Tudor domainDNA repair, transcription
SMN-likesDMA in Sm proteinsBent β-barrelsnRNP assembly
SND1-likem7G-capped RNAsExtended Tudor (~180 aa)miRNA silencing
PIWI-Interaction (Group 4)sDMA in Aubergine/PIWIMultiple tandem repeats + flexible linkersGerm granule assembly, piRNA function

Post-Translational Modifications and Protein Isoforms

Tudor undergoes critical post-translational modifications (PTMs) that regulate its germline functions:

  • Methylation: Tud’s Tudor domains bind sDMA-modified partners (e.g., Aubergine), but Tud itself is methylated at arginine residues. This auto-regulation facilitates its incorporation into polar granules [4] [9].
  • Phosphorylation: Kinase-mediated phosphorylation at serine/threonine residues modulates Tud’s RNA-binding affinity. Mutations mimicking constitutive phosphorylation disrupt mitochondrial rRNA transport to germ plasm [3] [6] [9].
  • Isoforms: While the primary 285 kDa isoform dominates, smORF (small open reading frame) proteomics suggest truncated isoforms may arise from alternative translation initiation sites. Their functional roles remain uncharacterized [8].

Tudor acts as a PTM "reader" whose activity depends on its own modification status. For example, methylation-deficient Tud mutants fail to assemble functional polar granules, even when localized to the posterior pole [9].

Evolutionary Conservation of tud Domains Across Metazoa

The Tudor domain is a metazoan-specific innovation absent in fungi, plants, and unicellular eukaryotes [5] [7]. Drosophila Tud’s domains share >60% sequence identity with vertebrate homologs (e.g., Tdrd1, Tdrd6) involved in piRNA biogenesis and germ cell specification [4] [5]. Key evolutionary insights include:

  • Basal Metazoan Conservation: Trichoplax adhaerens (Placozoa) retains a minimal Tudor domain set, indicating an ancient role in cellular differentiation [7].
  • Functional Diversification: Vertebrate Tudor proteins acquired additional domains (e.g., LOTUS, MYND), while Drosophila Tud retained ancestral simplicity with tandem Tudors [5] [10].
  • Germline-Specific Selection: Tudor domains exhibit stronger conservation in germ cell-associated proteins (e.g., Drosophila Tud, mouse Tdrd1) than somatic counterparts, underscoring their role in reproductive fitness [4] [7].

Notably, the aromatic cage residues are 100% conserved from Drosophila to humans, highlighting structural constraints for methyl-arginine recognition [2] [5].

Properties

CAS Number

144198-56-1

Product Name

tud protein, Drosophila

Molecular Formula

C12H7Br3O

Synonyms

tud protein, Drosophila

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